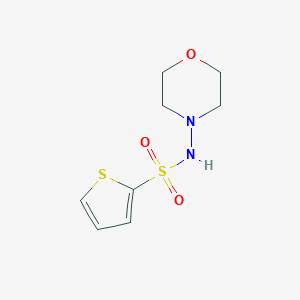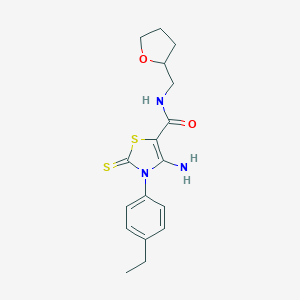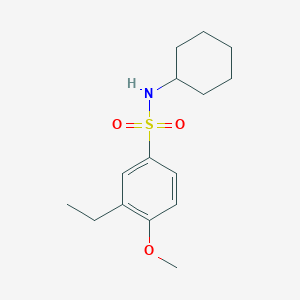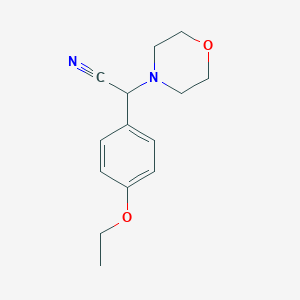
N-morpholin-4-ylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-morpholin-4-ylthiophene-2-sulfonamide (NMTS) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, NMTS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Wirkmechanismus
N-morpholin-4-ylthiophene-2-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is an essential step in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-morpholin-4-ylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the synthesis of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-morpholin-4-ylthiophene-2-sulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes without interfering with other metabolic pathways. However, one of the limitations of using N-morpholin-4-ylthiophene-2-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-morpholin-4-ylthiophene-2-sulfonamide in scientific research. One potential application is in the study of the role of carbonic anhydrase in cancer progression. N-morpholin-4-ylthiophene-2-sulfonamide has been found to inhibit the growth of cancer cells, and further research could elucidate the mechanisms underlying this effect. Another potential application is in the development of new anti-inflammatory drugs. N-morpholin-4-ylthiophene-2-sulfonamide has been found to have anti-inflammatory effects, and further research could lead to the development of more potent and specific inhibitors of cyclooxygenase-2. Overall, N-morpholin-4-ylthiophene-2-sulfonamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Synthesemethoden
N-morpholin-4-ylthiophene-2-sulfonamide can be synthesized through a simple one-step reaction between 4-morpholinothiophene-2-sulfonamide and chlorosulfonic acid. The reaction yields a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-morpholin-4-ylthiophene-2-sulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base balance.
Eigenschaften
Produktname |
N-morpholin-4-ylthiophene-2-sulfonamide |
|---|---|
Molekularformel |
C8H12N2O3S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2 |
InChI-Schlüssel |
LLKXYHXUPUZCNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)

![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)

![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)

![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)